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The standard adult dose of binimetinib is 45 mg taken orally twice daily (BID) when used in combination

with encorafenib for treating conditions like unresectable or metastatic melanoma with a BRAF V600E or

V600K mutation [1] [2]. Treatment continues until disease progression or unacceptable toxicity.

Dose modifications follow a structured protocol, as shown in the table below [1].

Modification Level
Recommended
Dosage

Instructions

Starting Dose 45 mg PO BID In combination with encorafenib [1].

First Dose Reduction 30 mg PO BID For an adverse reaction that is not tolerable at the
current dose [1].

Subsequent
Modification

Permanently
discontinue

If unable to tolerate 30 mg PO BID [1].

Management of Specific Adverse Reactions

The following table outlines dose modification guidelines for specific Adverse Reactions (ARs). If

encorafenib is permanently discontinued, binimetinib should also be stopped [1].
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Adverse Reaction Severity / Criteria
Recommended Binimetinib Dose
Modification [1]

Cardiomyopathy Asymptomatic, absolute

LVEF decrease >10% from
baseline and also below LLN

Withhold for up to 4 weeks. If LVEF recovers

to ≥LLN, absolute decrease from baseline is
≤10%, and patient is asymptomatic, resume
at a reduced dose. If no recovery in 4
weeks, permanently discontinue.

Symptomatic CHF or
absolute LVEF decrease

>20% from baseline and
also below LLN

Permanently discontinue.

Venous
Thromboembolism

Uncomplicated DVT or PE Withhold. If improves to Grade 0-1, resume
at a reduced dose. If no improvement,

permanently discontinue.

Life-threatening PE Permanently discontinue.

Ocular Toxicity Symptomatic serous
retinopathy/Retinal Pigment

Epithelial Detachments
(RPED)

Withhold for up to 10 days. If improves and
becomes asymptomatic, resume at the
same dose. If not improved, resume at a
reduced dose or permanently discontinue.

Retinal Vein Occlusion
(RVO)

Permanently discontinue.

Uveitis (Grades 1-3) If Grade 1/2 does not respond to ocular
therapy, or for Grade 3, withhold for up to 6

weeks. If improved, resume at same or
reduced dose. If not improved,

permanently discontinue.

Uveitis (Grade 4) Permanently discontinue.

Interstitial Lung
Disease
(ILD)/Pneumonitis

Grade 2 Withhold for up to 4 weeks. If improved to
Grade 0-1, resume at a reduced dose. If

not resolved in 4 weeks, permanently
discontinue.
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Adverse Reaction Severity / Criteria
Recommended Binimetinib Dose
Modification [1]

Grade 3 or 4 Permanently discontinue.

Hepatotoxicity First occurrence of any
Grade 4 AST/ALT increased

Permanently discontinue OR Withhold for
up to 4 weeks. If improves to Grade 0-1 or

baseline, resume at reduced dose. If no
improvement, permanently discontinue.

Recurrent Grade 4 AST/ALT
increased

Permanently discontinue.

Dermatologic
Reactions

Grade 4 Permanently discontinue.

Rhabdomyolysis /
CPK Elevation

Grade 4 asymptomatic CPK
elevation OR Any grade with

symptoms or renal
impairment

Withhold for up to 4 weeks. If improved to
Grade 0-1, resume at a reduced dose. If

not resolved in 4 weeks, permanently
discontinue.

Other Adverse
Reactions (e.g.,

hemorrhage)

Recurrent Grade 2 or first
occurrence of any Grade 3

Withhold for up to 4 weeks. If improves to
Grade 0-1 or baseline, resume at reduced
dose. If no improvement, permanently
discontinue.

First occurrence of any
Grade 4

Permanently discontinue OR Withhold for
up to 4 weeks. If improves to Grade 0-1 or

baseline, resume at reduced dose. If no
improvement, permanently discontinue.

Recurrent Grade 3 Consider permanent discontinuation.

Recurrent Grade 4 Permanently discontinue.

Special Population & Research-Based Dosing
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Hepatic Impairment

Binimetinib undergoes significant hepatic metabolism. Pharmacokinetic data indicates that exposure is

significantly increased in patients with moderate or severe hepatic impairment [3] [4]. The recommended

dose for these patients is 30 mg PO BID [1].

Renal Impairment

No clinically significant changes in binimetinib exposure were observed in patients with severe renal

impairment compared to those with normal renal function. Therefore, no dose adjustment is recommended

for renal impairment [1].

Alternative Dosing in Clinical Trials

NF1 Plexiform Neurofibromas: In a Phase II study (NF108), the starting dose for adults was
reduced from 45 mg BID to 30 mg BID due to intolerable skin adverse events. Pediatric dosing was

32 mg/m² BID (max 45 mg) [5].
Combination with Crizotinib: A Phase Ia/b study determined the Maximum Tolerated Dose (MTD)

for binimetinib in combination with crizotinib was 30 mg BID on a 21 days on/7 days off schedule
due to toxicities like transaminitis and fatigue [6].

Combination with FOLFOX: A Phase I study found the MTD of binimetinib with FOLFOX
chemotherapy was 45 mg BID on both continuous and intermittent schedules [7].

Experimental Workflow for Dose Modification

The diagram below illustrates the decision-making protocol for managing binimetinib adverse reactions.
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Adverse Reaction (AR) Occurs

Assess AR Type and Severity

Permanently Discontinue

  Serious ARs:
- Life-threatening PE
- RVO (any grade)
- Grade 4 uveitis
- Grade 3/4 ILD

Withhold Binimetinib Dose

  Manageable ARs:
- Asymptomatic LVEF decrease

- Uncomplicated DVT/PE
- Symptomatic retinopathy

- Grade 2 ILD
- Grade 4 CPK

No Improvement
Within Specified Period

Resume at Reduced Dose
(30 mg BID)

AR Improves
to Grade 0-1

Resume at Same Dose
(45 mg BID)

Applies only to:
Symptomatic retinopathy

that improves

Click to download full resolution via product page

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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